2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]pyridine-3-carboxamide

Chemical Biology Kinase Inhibition Medicinal Chemistry

The compound, C19H18N4O4S (MW 398.44 g mol⁻¹), belongs to the methanesulfonyl‑pyridazine carboxamide class and is listed exclusively on the excluded vendor site benchchem.com. No peer‑reviewed primary research article, patent exemplification, authoritative database entry (PubChem, ChemSpider, ChEMBL), or non‑excluded vendor technical datasheet could be identified that provides identity‑confirming analytical data or biological characterization for this exact CAS number.

Molecular Formula C19H18N4O4S
Molecular Weight 398.44
CAS No. 897614-38-9
Cat. No. B2960307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]pyridine-3-carboxamide
CAS897614-38-9
Molecular FormulaC19H18N4O4S
Molecular Weight398.44
Structural Identifiers
SMILESCCOC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C19H18N4O4S/c1-3-27-19-15(8-5-11-20-19)18(24)21-14-7-4-6-13(12-14)16-9-10-17(23-22-16)28(2,25)26/h4-12H,3H2,1-2H3,(H,21,24)
InChIKeyCIDCXKWDURCIOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Grade Identification of 2‑ethoxy‑N‑[3‑(6‑methanesulfonylpyridazin‑3‑yl)phenyl]pyridine‑3‑carboxamide (CAS 897614‑38‑9)


The compound, C19H18N4O4S (MW 398.44 g mol⁻¹), belongs to the methanesulfonyl‑pyridazine carboxamide class and is listed exclusively on the excluded vendor site benchchem.com. No peer‑reviewed primary research article, patent exemplification, authoritative database entry (PubChem, ChemSpider, ChEMBL), or non‑excluded vendor technical datasheet could be identified that provides identity‑confirming analytical data or biological characterization for this exact CAS number.

Limitations of In‑Class Substitution for 2‑ethoxy‑N‑[3‑(6‑methanesulfonylpyridazin‑3‑yl)phenyl]pyridine‑3‑carboxamide


Without publicly available structure‑activity‑relationship (SAR) data for this precise compound, no evidence‑based statement on substitution risk can be made. While methanesulfonyl‑pyridazine carboxamides are known kinase inhibitor scaffolds, the absence of target‑engagement, selectivity, or pharmacokinetic data for CAS 897614‑38‑9 prevents any quantitative comparison with close analogs such as N‑[3‑(6‑methanesulfonylpyridazin‑3‑yl)phenyl]quinoline‑2‑carboxamide or N‑[4‑(6‑methanesulfonylpyridazin‑3‑yl)phenyl]benzamide. Procurement decisions based on assumed in‑class equivalence are not supported by accessible evidence.

Quantitative Differentiation Evidence for CAS 897614‑38‑9 — Data‑Gap Declaration


No Head‑to‑Head or Cross‑Study Quantitative Data Available

An exhaustive search of PubChem, ChemSpider, ChEMBL, PubMed, Google Scholar, and the Google Patents corpus using the complete IUPAC name, CAS number, molecular formula, and InChI Key (CIDCXKWDURCIOK‑UHFFFAOYSA‑N) returned zero primary research articles, zero patent exemplifications, zero authoritative database entries, and zero non‑excluded vendor technical datasheets. Consequently, no quantitative differential evidence — head‑to‑head, cross‑study, or class‑level — can be reported for this compound. This evidence item serves as an explicit data‑gap statement rather than a positive claim of differentiation.

Chemical Biology Kinase Inhibition Medicinal Chemistry

Potential Application Scenarios for CAS 897614‑38‑9 Given Current Data Scarcity


Exploratory Kinase‑Inhibitor Screening Library Enrichment

Pyridazine‑carboxamide scaffolds are described as protein‑kinase inhibitors in patent literature. Inclusion of CAS 897614‑38‑9 in a diversity‑oriented kinase panel would require the user to first confirm identity, solubility, and stability. No quantitative justification for preferring it over a close analog can be derived from publicly available sources.

CFTR‑Modulator Research Based on Pyridazine‑Sulfonamide Patent Precedent

Patent US 2012/0129858 discloses pyridazine‑sulfonamide derivatives that inhibit chloride‑channel function. The compound’s methanesulfonyl‑pyridazine substructure aligns with that pharmacophore. However, any use as a CFTR‑modulator chemical probe necessitates independent in‑vitro validation, as no published IC50, selectivity, or ADME data exist for this specific compound.

Chemical‑Biology Tool Compound Development

The 2‑ethoxy‑pyridine‑3‑carboxamide moiety is a recurrent feature in bioactive molecules, and the phenyl‑bridged pyridazine‑sulfonyl group may confer unique binding topology. Users could evaluate the compound as a scaffold‑hopping starting point once basic characterization is completed. At present, this remains a speculative use‑case unsupported by public evidence.

Quote Request

Request a Quote for 2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.